![molecular formula C29H29N3O2S2 B1649648 4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide CAS No. 1029720-66-8](/img/structure/B1649648.png)
4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
準備方法
The synthesis of 4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which uses (4-methoxyphenyl)boronic acid and bromo-substituted benzothiophene derivatives as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The coupling reaction mixture is then purified to obtain the desired product.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce different functional groups.
科学的研究の応用
4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide has several scientific research applications:
Organic Electronics: It is used as an active layer in organic thin-film transistors (OTFTs) due to its excellent charge transport properties.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Materials Science: Its stability and electronic properties make it suitable for use in various materials science applications, including sensors and optoelectronic devices.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In organic electronics, it functions by facilitating charge transport through its conjugated system, which allows for efficient electron mobility. In pharmaceuticals, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar compounds include other benzothiophene derivatives, such as:
2-phenylbenzothiophene: Known for its use in organic semiconductors.
4-methoxyphenylbenzothiophene: Exhibits similar electronic properties and is used in similar applications.
These compounds share structural similarities but differ in their specific functional groups, which can influence their reactivity and applications.
特性
CAS番号 |
1029720-66-8 |
|---|---|
分子式 |
C29H29N3O2S2 |
分子量 |
515.7 |
IUPAC名 |
7-(3-methoxyphenyl)-N-(3-methylsulfanylphenyl)-17-thia-2,8-diazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide |
InChI |
InChI=1S/C29H29N3O2S2/c1-34-21-10-5-8-19(16-21)27-25-13-7-15-31(25)28-24(23-12-3-4-14-26(23)36-28)18-32(27)29(33)30-20-9-6-11-22(17-20)35-2/h5-11,13,15-17,27H,3-4,12,14,18H2,1-2H3,(H,30,33) |
InChIキー |
AZLMCTKVPLODDW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2C(=O)NC5=CC(=CC=C5)SC)C6=C(S4)CCCC6 |
正規SMILES |
COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2C(=O)NC5=CC(=CC=C5)SC)C6=C(S4)CCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


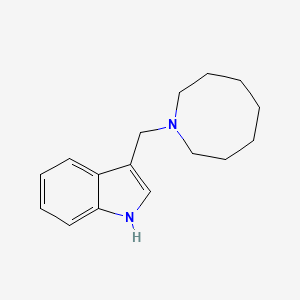
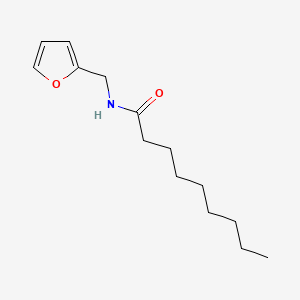


![Benzoic acid, 4-[[4-(phenylamino)phenyl]azo]-](/img/structure/B1649572.png)
![4-ethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B1649573.png)

![N-(4-{[5-(azepan-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}phenyl)acetamide](/img/structure/B1649577.png)
![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1649579.png)
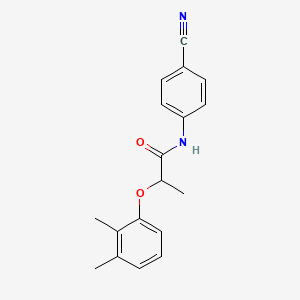
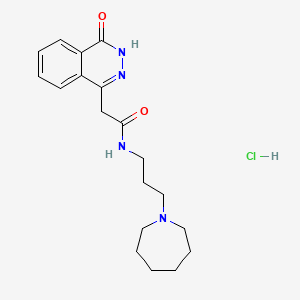
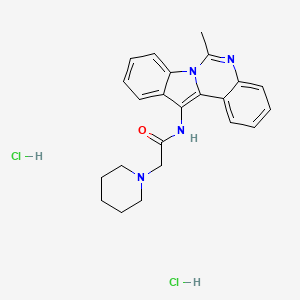
![N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]-2-thienyl}thiophene-2-carboxamide](/img/structure/B1649587.png)
![N-[4-({[(oxolan-2-yl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B1649588.png)
